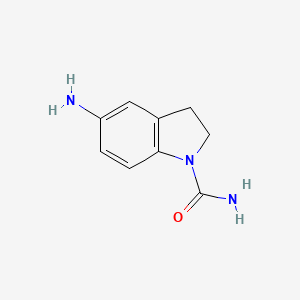
5-氨基-2,3-二氢-1H-吲哚-1-甲酰胺
描述
5-Amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
科学研究应用
5-Amino-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The binding of 5-amino-2,3-dihydro-1H-indole-1-carboxamide to DDR1 inhibits its activity, leading to alterations in downstream signaling pathways. This interaction highlights the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a modulator of cellular processes.
Cellular Effects
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways . Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle progression and apoptosis. These effects underscore the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-amino-2,3-dihydro-1H-indole-1-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular behavior. Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce metastasis in cancer models . At higher doses, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-amino-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its biological activity . These metabolic pathways influence the levels of 5-amino-2,3-dihydro-1H-indole-1-carboxamide and its metabolites in the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-amino-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct 5-amino-2,3-dihydro-1H-indole-1-carboxamide to specific subcellular compartments, further influencing its biochemical properties and effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis often begins with tryptamine or its derivatives as the starting material.
Reaction Conditions: The reaction conditions may include the use of strong bases, such as sodium hydroxide, and reagents like carbonyl diimidazole for the formation of the carboxamide group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-Amino-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the carboxamide group to an amine.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Halogenated indoles, alkylated indoles, and other substituted indoles.
作用机制
5-Amino-2,3-dihydro-1H-indole-1-carboxamide is similar to other indole derivatives, such as indazole and tryptamine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the carboxamide group and the amino group at specific positions on the indole ring contribute to its distinct chemical behavior and biological activity.
相似化合物的比较
Indazole: Another heterocyclic compound with similar biological activities.
Tryptamine: A closely related compound with applications in neuroscience and pharmacology.
属性
IUPAC Name |
5-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBNLLSZZKGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



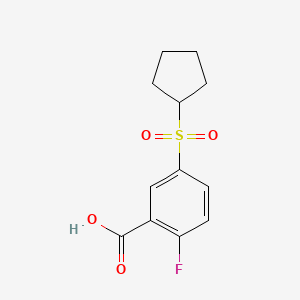
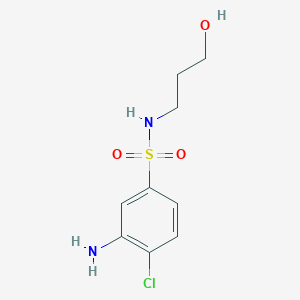
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
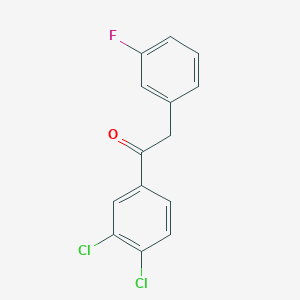
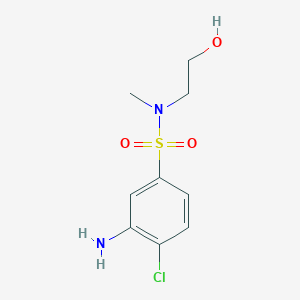
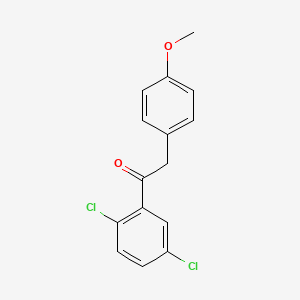
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
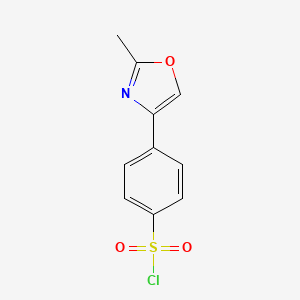
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)


